molecular formula C16H13F3KN3O3S B565349 5-Hydroxy Lansoprazole Potassium salt CAS No. 1329613-29-7

5-Hydroxy Lansoprazole Potassium salt

Numéro de catalogue: B565349
Numéro CAS: 1329613-29-7
Poids moléculaire: 423.452
Clé InChI: IYCSATAMPVYCTA-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Hydroxy Lansoprazole Potassium salt is a chemical compound identified by the CAS number 1329613-29-7. It is a metabolite of Lansoprazole, a well-known proton pump inhibitor used to treat various acid-related disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Lansoprazole Potassium salt involves the hydroxylation of Lansoprazole. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The hydroxylation reaction introduces a hydroxyl group at the 5-position of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound involves large-scale hydroxylation reactions under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The compound is then purified and characterized according to regulatory guidelines .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy Lansoprazole Potassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Lansoprazole.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of Lansoprazole.

    Substitution: Formation of various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

5-Hydroxy Lansoprazole Potassium salt serves as an active metabolite of Lansoprazole, which is primarily utilized to reduce gastric acid secretion. Its applications include:

  • Treatment of Gastroesophageal Reflux Disease (GERD) : Like its parent compound, 5-Hydroxy Lansoprazole is effective in managing symptoms associated with GERD by inhibiting the proton pump in parietal cells, thus decreasing acid production .
  • Anticancer Potential : Recent studies have indicated that 5-Hydroxy Lansoprazole exhibits enhanced activity against fatty acid synthase (FASN), an enzyme overexpressed in various cancers. This suggests potential applications in cancer therapy, particularly for breast cancer patients where it may enhance treatment efficacy .

Analytical Applications

In pharmaceutical development and quality control, this compound plays a crucial role:

  • Impurity Profiling : It is utilized as a working standard for monitoring impurity levels in Lansoprazole formulations. This is essential for compliance with FDA regulations and pharmacopoeial guidelines during drug production .
  • Method Development : The compound is involved in the development of analytical methods such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of Lansoprazole products. This includes optimizing conditions for separation and detection of impurities .

Therapeutic Efficacy

A study published in PubMed highlighted the increased potency of 5-Hydroxy Lansoprazole compared to Lansoprazole in inhibiting FASN function. This research underscores its potential as a repurposed drug for cancer treatment, indicating that metabolites of established drugs can provide additional therapeutic benefits .

Quality Control Studies

Research has demonstrated the importance of 5-Hydroxy Lansoprazole in ensuring the quality of Lansoprazole formulations through impurity profiling. This is critical for maintaining therapeutic efficacy and patient safety, as impurities can significantly affect drug performance .

Mécanisme D'action

The mechanism of action of 5-Hydroxy Lansoprazole Potassium salt involves its role as a metabolite of Lansoprazole. Lansoprazole is a prodrug that requires activation in an acidic environment. Once activated, it inhibits the H+, K±ATPase enzyme system in gastric parietal cells, reducing gastric acid secretion . The hydroxylated metabolite retains similar properties and contributes to the overall pharmacological effects of Lansoprazole.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Lansoprazole: The parent compound, used as a proton pump inhibitor.

    Lansoprazole Sulfone: Another metabolite of Lansoprazole, formed through sulfoxidation.

    Omeprazole: A structurally similar proton pump inhibitor with similar therapeutic uses.

Uniqueness

5-Hydroxy Lansoprazole Potassium salt is unique due to its specific hydroxylation at the 5-position, which distinguishes it from other metabolites and similar compounds. This hydroxylation can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .

Activité Biologique

5-Hydroxy Lansoprazole Potassium Salt (5-HLPS) is a potassium salt derivative of 5-Hydroxy Lansoprazole, which is a metabolite of the proton pump inhibitor (PPI) Lansoprazole. This compound exhibits biological activities that are significant in both pharmacological studies and potential therapeutic applications, particularly in the context of cancer treatment. This article explores the biological activity of 5-HLPS, its mechanisms, and relevant research findings.

  • Chemical Formula : C₁₆H₁₃F₃KN₃O₃S
  • Molecular Weight : Approximately 423.45 g/mol
  • Role : Metabolite of Lansoprazole, primarily involved in inhibiting gastric acid secretion.

5-HLPS functions similarly to its parent compound, Lansoprazole, by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells. This inhibition leads to decreased gastric acid production, providing therapeutic benefits for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Moreover, recent studies indicate that 5-HLPS may possess anticancer properties by targeting metabolic pathways involved in cancer cell growth.

Anticancer Activity

Research suggests that 5-HLPS may inhibit Fatty Acid Synthase (FASN), an enzyme crucial for lipid synthesis and overexpressed in various cancers, particularly triple-negative breast cancer. The inhibition of FASN by 5-HLPS has been associated with reduced cancer cell proliferation and enhanced apoptosis in experimental models.

Key Findings on Anticancer Activity

  • Inhibition of FASN : 5-HLPS has been shown to inhibit the enoyl reductase activity of FASN more effectively than Lansoprazole itself, suggesting a unique mechanism of action that could be exploited for cancer therapy .
  • Potential for Drug Repurposing : The observed anticancer effects of 5-HLPS highlight the potential for repurposing existing PPIs like Lansoprazole for new therapeutic uses beyond their traditional role .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 5-HLPS:

  • In Vitro Studies : A study demonstrated that treatment with 5-HLPS significantly inhibited cell growth in triple-negative breast cancer cell lines by targeting FASN .
  • Animal Models : In vivo experiments showed that administration of 5-HLPS led to reduced tumor size and improved survival rates in mice models of breast cancer .
  • Mechanistic Studies : Research indicated that 5-HLPS modulates oxidative DNA damage repair pathways, enhancing its anticancer efficacy .

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds:

Compound NameStructure SimilarityUnique Features
Lansoprazole Parent compoundDirectly inhibits gastric proton pumps
Omeprazole Structural analogBroader usage; different substitution pattern
Pantoprazole Structural analogDistinct pharmacokinetic profile
Rabeprazole Structural analogUnique mechanism affecting gastric acid secretion
This compound MetaboliteSpecific role in inhibiting FASN; potential anticancer effects

Propriétés

IUPAC Name

potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S.K/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15;/h2-6,23H,7-8H2,1H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCSATAMPVYCTA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)[O-])OCC(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3KN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724517
Record name Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329613-29-7
Record name Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.